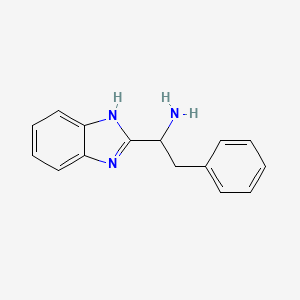
1-(1H-benzimidazol-2-yl)-2-phenylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1H-benzimidazol-2-yl (phenyl)methanol” is a rare and unique chemical provided by Sigma-Aldrich . It has a linear formula of C14H12N2O and a molecular weight of 224.265 . Another similar compound is “1-(1H-Benzimidazol-2-yl)ethanol” with a molecular formula of C9H10N2O .
Synthesis Analysis
A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl) (phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been reported .Molecular Structure Analysis
The X-ray crystal structure analysis of selected benzimidazole derivatives has been described . The benzimidazole core is planar in many of these derivatives, and the molecules are often stabilized by hydrogen bonds and π-π interactions .Chemical Reactions Analysis
The interaction of a benzimidazole derivative, 2-(1H-benzimidazol-2-yl)phenol (2-Bip), with sequence-specific DNA was examined using Differential Pulse Voltammetry (DPV) . The study found that 2-Bip affects both single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA), and its interaction mode with DNA could be non-covalent interactions .Physical and Chemical Properties Analysis
Benzimidazole is a white crystal also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole .Applications De Recherche Scientifique
Agriculture and Veterinary Medicine
Benzimidazole derivatives, including 1-(1H-Benzimidazol-2-yl)-2-phenylethanamine, have found extensive applications in agriculture and veterinary medicine primarily as fungicides and anthelmintic drugs. These compounds inhibit microtubule assembly by binding to the tubulin molecule, affecting cellular processes in fungi and parasites. This mechanism has been instrumental in controlling infectious diseases in crops and livestock, enhancing food security and animal health (Davidse, 1986).
Cancer Chemotherapy
Research has highlighted the potential of benzimidazole derivatives in cancer chemotherapy. Their ability to disrupt microtubule polymerization, a critical process for cell division, makes them promising agents in inhibiting cancer cell proliferation. Recent studies have explored benzimidazole derivatives as anticancer agents, showing promise in various mechanisms including DNA intercalation, alkylating agents, and tubulin inhibitors, which could pave the way for new therapeutic options in cancer treatment (Akhtar et al., 2019).
Cell Biology and Genetics
The use of benzimidazole derivatives extends into molecular genetics and cell biology, where these compounds serve as valuable tools for studying the structure, organization, and function of microtubules. By inhibiting tubulin polymerization, benzimidazole derivatives allow researchers to dissect the roles of microtubules in cellular processes and diseases, contributing to our understanding of cell dynamics and pathogenesis (Davidse, 1986).
Drug Design and Synthesis
Benzimidazole derivatives are recognized for their pharmacological diversity, serving as a foundation for drug design and synthesis. Their structural similarity to naturally occurring nucleotides makes them suitable as scaffolds for developing new therapeutic agents with potential applications in treating a wide range of diseases beyond their traditional use. This has led to the synthesis of compounds with enhanced bioactivity and specificity for various biological targets (Wang et al., 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
1-(1H-benzimidazol-2-yl)-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c16-12(10-11-6-2-1-3-7-11)15-17-13-8-4-5-9-14(13)18-15/h1-9,12H,10,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKFUDAFEGNTRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
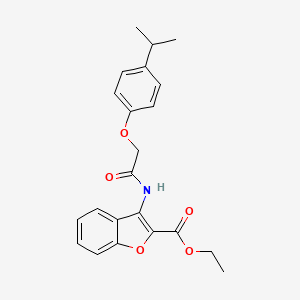
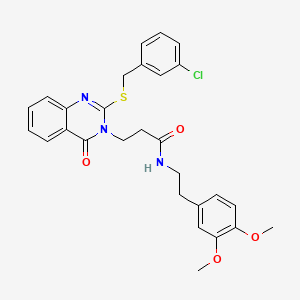
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2678035.png)
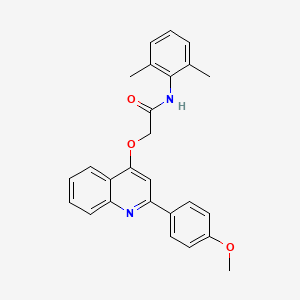
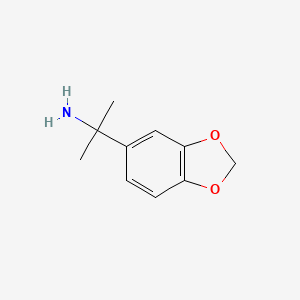
![(1R,5S)-N-(4-ethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2678038.png)

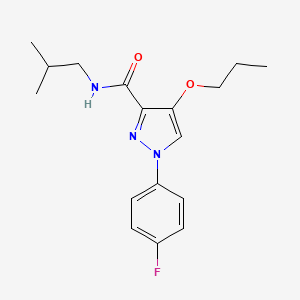
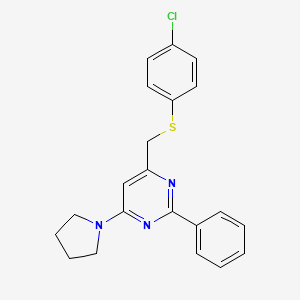
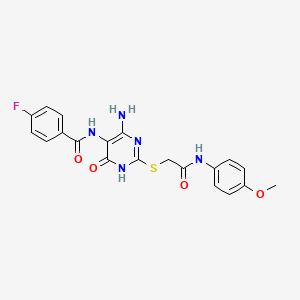

![4-[[2-(1-Oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetyl]amino]benzamide](/img/structure/B2678049.png)

![N-(2,3-dimethylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2678051.png)
